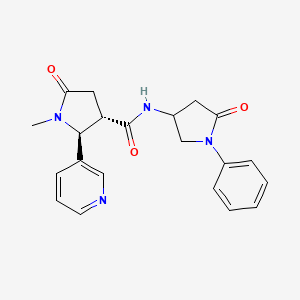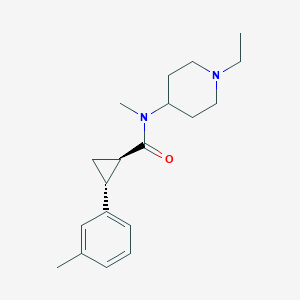![molecular formula C15H22FNO2 B7342218 (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol](/img/structure/B7342218.png)
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol, also known as FPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
The exact mechanism of action of (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol is not fully understood, but it is believed to act as an antagonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound has also been found to have some affinity for the adrenergic α1A receptor.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of cell proliferation. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol in lab experiments is its high specificity for certain receptors, which allows for more targeted research. However, one limitation is that this compound may not be suitable for use in certain animal models or cell lines.
Direcciones Futuras
There are many potential future directions for research involving (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol. Some possible areas of study include the development of new therapeutic applications for this compound, the exploration of its effects on different receptor subtypes, and the investigation of its potential interactions with other drugs or compounds.
Métodos De Síntesis
The synthesis of (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol involves the reaction of 3-fluorophenol with 1-bromo-3-chloropropane to form 1-(3-fluorophenoxy)-3-chloropropane. This compound is then reacted with piperidine to form this compound.
Aplicaciones Científicas De Investigación
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol has been used in a variety of scientific research applications, including studies of the nervous system, cardiovascular system, and immune system. This compound has been found to have potential therapeutic applications in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c1-2-13(18)11-17-8-6-14(7-9-17)19-15-5-3-4-12(16)10-15/h3-5,10,13-14,18H,2,6-9,11H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKTXIYVINMGKW-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCC(CC1)OC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN1CCC(CC1)OC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2S,3R)-3-[(8-fluoro-7-methoxyquinazolin-4-yl)amino]oxolan-2-yl]-1H-pyridin-2-one](/img/structure/B7342144.png)
![8-fluoro-7-methoxy-N-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7342147.png)

![(2S,6R)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7342161.png)

![1-(4-methylpiperazin-1-yl)-2-[1-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]piperidin-4-yl]ethanone](/img/structure/B7342165.png)
![1-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]-1,4-diazepan-5-one](/img/structure/B7342170.png)
![N-cyclopentyl-2-[4-[(1R,2R)-2-(3-methylphenyl)cyclopropanecarbonyl]piperazin-1-yl]propanamide](/img/structure/B7342174.png)
![[(2S,4R)-1-(2-cyclopropyl-2-ethoxyethyl)sulfonyl-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7342176.png)
![(3R)-N-cyclopropyl-2-[[2-fluoro-5-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7342194.png)
![(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342198.png)

![N-(tert-butylcarbamoyl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B7342223.png)
![tert-butyl 2-[[2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetyl]amino]acetate](/img/structure/B7342228.png)